molecular formula C19H16F3N3O3S B2983260 8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185174-16-6

8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2983260
CAS No.: 1185174-16-6
M. Wt: 423.41
InChI Key: NWXCIQKAISKSMT-UHFFFAOYSA-N
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Description

8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Characterization

Researchers have developed novel synthesis methods for compounds with similar structural features, focusing on their potential applications in creating new materials with unique properties. For instance, Huang et al. (2005) synthesized novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units, demonstrating good thermal stability and solubility in conventional solvents, which could be beneficial for various industrial applications (Huang et al., 2005).

Antimicrobial Activities

Dalloul et al. (2017) synthesized a new series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, which exhibited significant antimicrobial activity against several strains of microbes. This suggests potential applications of such compounds in the development of new antimicrobial agents (Dalloul et al., 2017).

Applications in Environmental and Material Science

The compound and its related structures have also been evaluated for their environmental impact and potential use in material science. For example, Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate and effects of such compounds, which could influence the design of environmentally friendly materials with similar structural features (Liu & Avendaño, 2013).

Properties

IUPAC Name

8-(3,4-difluorophenyl)sulfonyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c20-13-3-1-12(2-4-13)17-18(26)24-19(23-17)7-9-25(10-8-19)29(27,28)14-5-6-15(21)16(22)11-14/h1-6,11H,7-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXCIQKAISKSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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